molecular formula C8H2BrClFNO3 B6238595 7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 2022976-00-5

7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6238595
CAS No.: 2022976-00-5
M. Wt: 294.5
InChI Key:
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Description

7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid with phosgene in the presence of a base, such as triethylamine, to form the desired benzoxazine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The benzoxazine ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides and reduced forms of the compound, respectively.

Scientific Research Applications

7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its antimicrobial properties may result from the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-8-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 7-chloro-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Uniqueness

The uniqueness of 7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione lies in its specific combination of halogen atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2022976-00-5

Molecular Formula

C8H2BrClFNO3

Molecular Weight

294.5

Purity

95

Origin of Product

United States

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